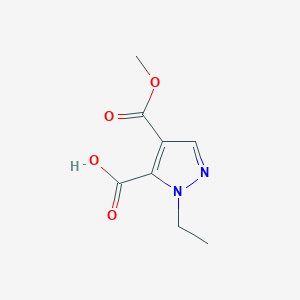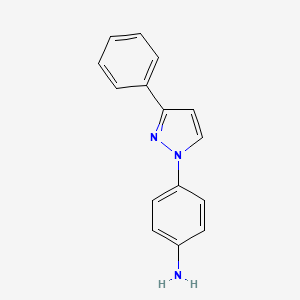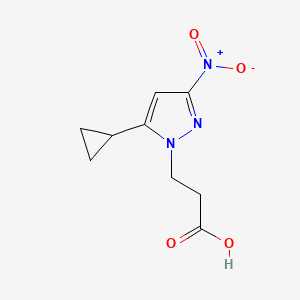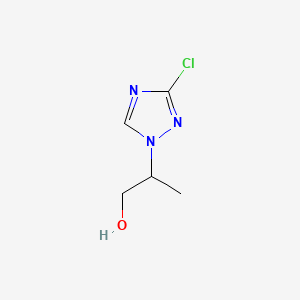
1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of 1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic synthesis. One common method includes the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent esterification to introduce the methoxycarbonyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxycarbonyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazole derivatives.
Scientific Research Applications
1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties has shown promise in the development of drugs targeting specific enzymes or receptors. Its derivatives are explored for their potential therapeutic effects.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: This compound shares a similar methoxycarbonyl group but differs in its ring structure, leading to different chemical properties and reactivity.
1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid:
1-Ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid: Another isomer with variations in the position of functional groups, leading to differences in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-ethyl-4-methoxycarbonylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-3-10-6(7(11)12)5(4-9-10)8(13)14-2/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
VKOUCBPVXRNJIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[4-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-4-phenylquinazolin-6-yl}acetamide](/img/structure/B10905220.png)
![(2E,2'E)-1,1'-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methylphenyl)prop-2-en-1-one]](/img/structure/B10905224.png)


![N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10905242.png)
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10905251.png)

![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10905264.png)
![methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate](/img/structure/B10905268.png)
![2-(5-bromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-phenylacetamide](/img/structure/B10905272.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine](/img/structure/B10905276.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905279.png)
![Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10905285.png)

